molecular formula C23H19Cl2F3N4O B11666397 [5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone

[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11666397
M. Wt: 495.3 g/mol
InChI Key: WTIVDHIAXKANES-UHFFFAOYSA-N
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Description

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a dichlorophenyl group, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the dichlorophenyl and trifluoromethyl groups. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique chemical properties. In medicine, it may be explored for its potential use in drug development and treatment of various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE can be compared with other similar compounds that contain the pyrazolo[1,5-a]pyrimidine core or similar functional groups Some of these similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents

Properties

Molecular Formula

C23H19Cl2F3N4O

Molecular Weight

495.3 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C23H19Cl2F3N4O/c24-15-8-7-14(10-16(15)25)17-11-20(23(26,27)28)32-21(29-17)12-18(30-32)22(33)31-9-3-5-13-4-1-2-6-19(13)31/h1-2,4,6-8,10,12,17,20,29H,3,5,9,11H2

InChI Key

WTIVDHIAXKANES-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3)C5=CC(=C(C=C5)Cl)Cl)C(F)(F)F

Origin of Product

United States

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